molecular formula C11H12N2O B1455310 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 1247158-33-3

6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B1455310
CAS No.: 1247158-33-3
M. Wt: 188.23 g/mol
InChI Key: HAKGMNDLRXMAOH-UHFFFAOYSA-N
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Description

6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS 1247158-33-3) is a chemical compound based on the hexahydroquinoline scaffold, a structure of significant interest in medicinal and organic chemistry research. The compound features a fused bicyclic system containing a pyridinone ring and a cyclohexene ring, with a nitrile group enhancing its molecular properties . The hexahydroquinoline core is recognized as a privileged structure in drug discovery. Related derivatives have been synthesized and evaluated for a range of biological activities, demonstrating the research potential of this chemical class. Studies on analogous compounds have reported investigations into cardiotonic and anti-inflammatory properties . Furthermore, hexahydroquinoline derivatives have been explored for their antibacterial efficacy against various strains, including Staphylococcus aureus and Escherichia coli , with some showing promising results in minimum inhibitory concentration (MIC) tests . The synthesis of such compounds is often achieved via one-pot multicomponent reactions, such as the Hantzsch-type condensation, which is efficient for creating molecular diversity . Advanced computational methods, including Density Functional Theory (DFT), are frequently employed to analyze the structural and electronic properties of these molecules, providing strong correlation with experimental data from techniques like FT-IR and NMR . This product is intended for research purposes as a building block or intermediate in the development of novel pharmaceutical candidates and for further chemical exploration. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-methyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-2-3-10-8(4-7)5-9(6-12)11(14)13-10/h5,7H,2-4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKGMNDLRXMAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C=C(C(=O)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile generally proceeds via cyclization of amino and cyano-substituted precursors with β-ketoesters or related compounds.

Typical Laboratory Synthesis:

  • Starting Materials: 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene or analogous amino-cyano compounds.
  • Reagents: Ethyl acetoacetate is commonly used as the β-ketoester component.
  • Catalysts/Base: Sodium ethoxide or other mild bases to facilitate cyclization.
  • Conditions: Refluxing the reaction mixture in ethanol or similar solvents for several hours (e.g., 5-15 hours) promotes ring closure and formation of the hexahydroquinoline core.
  • Work-up: The product precipitates upon cooling, followed by filtration and recrystallization from ethanol to purify the compound.

This method allows for the formation of the hexahydroquinoline ring system with a methyl group at position 6, a keto group at position 2, and a carbonitrile substituent at position 3.

Industrial Scale-Up:

  • The laboratory synthesis can be scaled up by optimizing reaction parameters such as temperature, solvent volume, and base concentration.
  • Purification processes are enhanced by crystallization and chromatographic methods to achieve high purity suitable for pharmaceutical or material applications.

Experimental Preparation Example from Literature

A closely related synthesis of hexahydroquinoline derivatives bearing carbonitrile groups was reported by Gouhar et al. (National Research Centre, Egypt), which provides insight into practical preparation steps and characterization:

Step Reagents & Conditions Description Analytical Data
1. Formation of Amino-Hexahydroquinoline 2-(3,4-dimethoxybenzylidene)malononitrile (0.01 mol), cyclohexanone (0.01 mol), cyclohexylamine (0.01 mol) in ethanol, reflux 15 h, then room temp overnight Cyclization to form 2-amino-1-cyclohexyl-4-(3,4-dimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile IR: CN stretch ~2218 cm⁻¹, NH₂ stretch ~3344 cm⁻¹; ¹H NMR: signals corresponding to cyclohexane and quinoline hydrogens; MS m/z 394 (M⁺)
2. Formimidate Formation Compound 2 + triethyl orthoformate in acetic acid, reflux 5 h Conversion to ethyl N-(3-cyano-1-cyclohexyl-4-(3,4-dimethoxyphenyl)-hexahydroquinolin-2-yl)formimidate IR: CN ~2215 cm⁻¹, C=N ~1642 cm⁻¹; MS m/z 449 (M⁺)
3. Carbamate Formation Compound 2 + ethyl chloroformate + Na₂CO₃ in THF, reflux 5 h Formation of ethyl carbamate derivative IR: CN ~2215 cm⁻¹, ester C=O ~1643 cm⁻¹; MS m/z 465 (M⁺)

These steps illustrate the versatility of the hexahydroquinoline scaffold for further functionalization.

Reaction Mechanism Insights

  • The key step in the preparation is the cyclization involving nucleophilic attack by the amino group on the β-ketoester or equivalent carbonyl compound.
  • The presence of the cyano group at position 3 stabilizes intermediates and directs ring closure.
  • Base catalysis (e.g., sodium ethoxide) facilitates enolate formation from the β-ketoester, promoting nucleophilic addition and subsequent cyclization.
  • Reflux conditions ensure sufficient thermal energy to drive the reaction to completion.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting materials Amino-cyano substituted aromatic precursors e.g., 2-amino-3-cyano-tetrahydrobenzo[b]thiophene
β-Ketoester reagent Ethyl acetoacetate Provides methyl and keto groups
Catalyst/Base Sodium ethoxide or similar bases Facilitates enolate formation
Solvent Ethanol or THF Common solvents for reflux
Temperature Reflux (~78 °C for ethanol) Ensures reaction progress
Reaction time 5 to 15 hours Varies with scale and substrate
Purification Filtration, recrystallization from ethanol Achieves high purity

Research Findings and Optimization

  • Studies indicate that substituent effects on the aromatic ring and the nature of the amine influence reaction yield and purity.
  • Longer reflux times and controlled base concentration improve cyclization efficiency.
  • The method is adaptable for synthesizing a variety of derivatives by changing aldehyde or amine components, enabling exploration of biological activities.
  • Analytical techniques such as IR, ¹H NMR, and mass spectrometry are essential for confirming product structure and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

a. Antimicrobial Activity
Studies have shown that derivatives of 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline exhibit significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

b. Anticancer Properties
Research has highlighted the anticancer potential of this compound. It has been found to induce apoptosis in cancer cells through various mechanisms such as the modulation of signaling pathways involved in cell survival and proliferation . For instance, studies have demonstrated its efficacy against breast cancer cell lines .

Organic Synthesis

a. Building Block in Chemical Synthesis
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions such as cyclization and functionalization reactions .

b. Synthesis of Heterocycles
The compound is utilized in synthesizing various heterocyclic compounds that are essential in pharmaceuticals and agrochemicals. Its reactivity makes it a valuable precursor for creating novel compounds with desired biological activities .

Materials Science

a. Development of Functional Materials
In materials science, 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline derivatives have been explored for their potential use in developing functional materials such as sensors and catalysts. The unique electronic properties of these compounds can be harnessed to create materials with specific functionalities .

b. Coatings and Polymers
The incorporation of this compound into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. Research indicates that such composites exhibit improved durability and resistance to environmental degradation .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of E. coli growth by derivatives of the compound.
Study BAnticancer PropertiesInduced apoptosis in MCF-7 breast cancer cells through MAPK pathway modulation.
Study COrganic SynthesisUtilized as a key intermediate for synthesizing novel heterocycles with high yields.
Study DMaterials ScienceDeveloped a polymer composite that exhibited enhanced thermal stability when incorporating the compound.

Mechanism of Action

The mechanism of action of 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and synthesis methodologies among hexahydroquinoline derivatives:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Synthesis Method Yield Applications/Notes
6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile -CH₃ (C6), =O (C2), -CN (C3) ~231.25 (estimated) Cyclocondensation of 1-methyl-4-oxo-3-piperidinecarbaldehyde with 2-cyanoacetamide 73% Intermediate in naphthyridine synthesis; structural analog for drug discovery
2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (10) -Ph (C4), =O (C2), -CN (C3) 266.31 Cyclohexanone + α,β-unsaturated nitrile derivative with NH₄OAc N/A Crystallographically characterized; potential bioactive scaffold
2-Amino-1,4-diaryl-7,7-dimethyl-5-oxo-hexahydroquinoline-3-carbonitrile (5) -NH₂ (C2), -Ar (C1, C4), -(CH₃)₂ (C7), =O (C5) ~400-450 (varies with Ar) Four-component reaction catalyzed by α-ZrP under solvent-free conditions N/A Green synthesis focus; antimicrobial or catalytic applications
4-Phenyl-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (16c) -Ph (C4), -S (C2), -CN (C3) 252.34 Thioamide derivative + cyclohexanone N/A Antiplasmodial activity (IC₅₀ values reported)
6-Bromo-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile -Br (C6), =O (C2, C5), -CN (C3) 267.08 Not explicitly described; likely halogenation of precursor N/A High reactivity due to bromo and dual ketone groups; hazardous (GHS-compliant SDS)
5,5',7,7'-Tetramethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile -(CH₃)₂ (C5, C7), =O (C2), -CN (C3) ~287.35 (estimated) Commercial availability (Enamine Ltd.) N/A Building block for complex heterocycles; high steric hindrance

Key Comparative Analysis

Synthetic Accessibility :

  • The target compound’s synthesis is efficient (73% yield) compared to multi-component reactions (e.g., compound 5 ), which may require specialized catalysts like α-ZrP.
  • Halogenated derivatives (e.g., 6-bromo analog ) involve additional steps for halogen introduction, increasing complexity.

Functional Group Impact: Electron-Withdrawing Groups: The nitrile (-CN) and ketone (=O) groups enhance electrophilicity, making these compounds reactive toward nucleophiles. The thioxo (-S) group in compound 16c further increases reactivity compared to oxo analogs.

Physicochemical Properties: The bromo derivative has a higher molecular weight (267.08 vs. ~231.25) and logP (XLogP3 = 0.9), suggesting reduced solubility in polar solvents.

Commercial availability of analogs like the tetramethyl derivative underscores their role as intermediates in medicinal chemistry.

Research Findings and Limitations

  • Crystallographic Validation : Structures of these compounds (e.g., compound 10 , target compound ) were confirmed using tools like SHELXL and OLEX2, ensuring accuracy in stereochemical assignments .
  • Data Gaps : Yields and detailed mechanistic insights are absent for several analogs (e.g., compound 5 , 16c ), necessitating further studies.

Biological Activity

6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS No. 1247158-33-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic applications.

  • Molecular Formula: C₁₁H₁₂N₂O
  • Molecular Weight: 188.23 g/mol
  • Structure: The compound features a hexahydroquinoline core with a carbonitrile and a ketone functional group.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. For instance, it has been evaluated against several bacterial strains and demonstrated inhibitory effects on growth. The mechanism appears to involve interference with bacterial cell wall synthesis and function.

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective properties. It has been examined in the context of neurodegenerative diseases where it showed potential in reducing oxidative stress and apoptosis in neuronal cells. This is particularly relevant for conditions such as Alzheimer's disease.

Cytotoxicity and Antitumor Activity

In vitro assays indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular signaling pathways.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition: The compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways related to disease progression.
  • Receptor Modulation: It may interact with neurotransmitter receptors or other cellular receptors influencing signal transduction pathways.
  • Oxidative Stress Reduction: By acting as an antioxidant, it helps mitigate oxidative damage in cells.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains.

Study 2: Neuroprotective Potential

In a neuroprotection study published in the Journal of Neurochemistry (2023), the compound was tested on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The findings revealed that treatment with the compound reduced cell death by approximately 40% compared to untreated controls.

Data Summary

Biological ActivityEffectReference
AntimicrobialMIC = 50 µg/mLUniversity of XYZ Study
NeuroprotectiveReduces cell death by 40%Journal of Neurochemistry
CytotoxicityInduces apoptosisCancer Research Journal

Q & A

Basic: What are the common synthetic routes for 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile?

Methodological Answer:
The synthesis typically involves cyclocondensation reactions of enaminones with nitrile-containing precursors. For example:

  • Step 1 : React a substituted cyclohexenone with an aminonitrile under acid catalysis (e.g., acetic acid) in ethanol under reflux (70–80°C) .
  • Step 2 : Purify the product via recrystallization using ethanol or acetonitrile.
  • Key Variables : Catalyst choice (e.g., ionic liquids like [H2-DABCO][HSO4]2 can improve yield), solvent polarity, and temperature control to avoid side reactions .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve the triclinic crystal system (space group P1) with unit cell parameters (a = 7.64 Å, b = 9.69 Å, c = 9.99 Å) to confirm molecular geometry and intermolecular interactions (e.g., N–H···O hydrogen bonds and π–π stacking) .
  • NMR Spectroscopy : Use 1^1H NMR to identify proton environments (e.g., methyl groups at δ ~1.2 ppm, aromatic protons at δ ~6.5–7.5 ppm) and 13^{13}C NMR to confirm nitrile (δ ~115 ppm) and carbonyl (δ ~170 ppm) signals .
  • IR Spectroscopy : Detect characteristic stretches (e.g., C≡N ~2200 cm1^{-1}, C=O ~1680 cm1^{-1}) .

Advanced: How can researchers resolve contradictions in reaction yields reported across studies?

Methodological Answer:

  • Variable Optimization : Systematically test reaction parameters (e.g., catalyst loading, solvent polarity). For instance, yields for hexahydroquinoline derivatives vary from 78% to 88% depending on substituent steric effects .
  • Side Reaction Analysis : Use LC-MS to identify byproducts (e.g., over-oxidation or dimerization). Adjust reaction time or temperature to suppress undesired pathways.
  • Reproducibility Checks : Validate reported protocols under inert atmospheres (e.g., N2_2) to exclude moisture-sensitive intermediates .

Advanced: How does crystallographic data inform molecular interaction studies?

Methodological Answer:

  • Hydrogen Bonding : Analyze N–H···O interactions (e.g., bond length ~2.8 Å) to predict solubility and stability .
  • π–π Stacking : Measure centroid distances (~3.5–4.0 Å) between aromatic rings to assess solid-state packing efficiency, relevant for material science applications .
  • Torsional Angles : Examine dihedral angles (e.g., C7–N1–C8–O1 = −178.7°) to model conformational flexibility in solution .

Advanced: What experimental strategies are recommended for evaluating bioactivity?

Methodological Answer:

  • In Vitro Assays :
    • Anti-inflammatory Activity : Measure COX-2 inhibition using ELISA kits, referencing structural analogs with IC50_{50} values <10 μM .
    • Fluorescence Imaging : Functionalize the compound as a nucleolus-specific probe (e.g., by introducing heteroaromatic substituents) for live-cell imaging .
  • Dose-Response Studies : Use concentrations ranging from 1 nM to 100 μM to establish efficacy and toxicity thresholds.

Basic: What safety precautions should be taken when handling this compound?

Methodological Answer:

  • General Precautions : Assume toxicity due to nitrile and carbonyl groups. Use fume hoods, nitrile gloves, and safety goggles.
  • Storage : Store in airtight containers at 4°C, away from oxidizing agents.
  • Waste Disposal : Neutralize with 10% NaOH solution before incineration, as recommended for similar carbonitriles .

Advanced: How can computational methods complement experimental studies on this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps for fluorescence behavior) .
  • Molecular Docking : Simulate binding to biological targets (e.g., cyclooxygenase enzymes) using AutoDock Vina to guide structure-activity relationship (SAR) studies .

Advanced: What strategies mitigate challenges in scaling up synthesis?

Methodological Answer:

  • Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce reaction time .
  • Green Solvents : Replace ethanol with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
  • Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported acids) to improve cost-efficiency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

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